
1-(Oxolan-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-3-yl)propan-2-ol, also known as 3-Oxolanemethanol, 2-methyl-2-(3-oxolan-3-yl)propan-1-ol, or MPOL, is a versatile chiral building block used in organic chemistry. It has a molecular weight of 130.19 .
Molecular Structure Analysis
The molecular structure of 1-(Oxolan-3-yl)propan-2-ol is represented by the formula C7H14O2 .Physical And Chemical Properties Analysis
1-(Oxolan-3-yl)propan-2-ol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Renewable Materials Conversion
The acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols showcases the application of 1-(Oxolan-3-yl)propan-2-ol in renewable materials conversion. This process, utilizing solid acids as heterogeneous catalysts, highlights the potential of deriving novel platform chemicals from renewable resources. The focus on [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives underscores the importance of this compound in the development of sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).
Photoprotective Applications
The study on 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters highlights their role as photoremovable protecting groups, reacting with hydrogen atom or electron donors to release corresponding acids. This suggests the potential use of 1-(Oxolan-3-yl)propan-2-ol derivatives in photoprotective applications, where such mechanisms can be harnessed for controlled release in response to light exposure (Literák, Hroudná, & Klán, 2008).
Synthesis of Oxetan-3-ones
The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, including 1-(Oxolan-3-yl)propan-2-ol, presents a straightforward method for preparing valuable substrates for drug discovery. This process, which proceeds without the exclusion of moisture or air, exemplifies the compound's utility in facilitating the synthesis of structurally complex molecules for pharmaceutical research (Ye, He, & Zhang, 2010).
Corrosion Inhibition
Research into tertiary amines derived from 1,3-di-amino-propan-2-ol, including 1-(Oxolan-3-yl)propan-2-ol derivatives, demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, illustrating the compound's application in materials science for enhancing the durability of metals (Gao, Liang, & Wang, 2007).
Surface Interaction Studies
The investigation of propan-2-ol adsorption and decomposition on carbon and carbon-supported catalysts provides insights into the interactions between 1-(Oxolan-3-yl)propan-2-ol and various surfaces. This research has implications for understanding surface chemistry and developing catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxolan-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCTSSAHVLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)
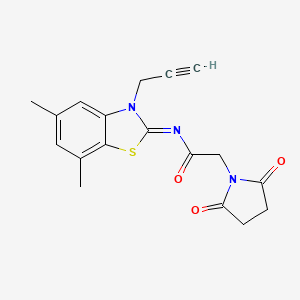
![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)
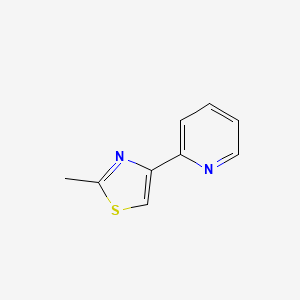
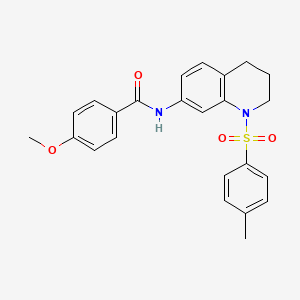
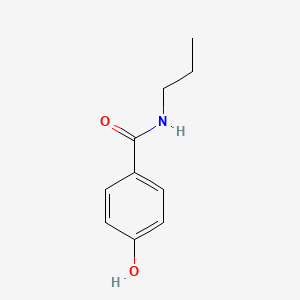
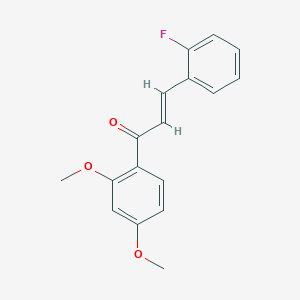
![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)
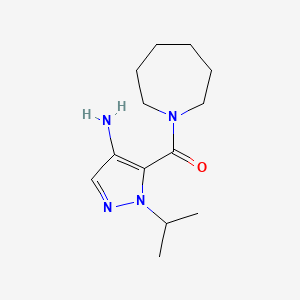
![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)